molecular formula C13H18ClNO2 B7947574 (R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B7947574
M. Wt: 255.74 g/mol
InChI Key: OBZABVTYQZJYCG-UTONKHPSSA-N
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Description

(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride (CAS [23655-65-4]) is a chiral organic compound featuring a benzoate ester substituted at the 3-position with a piperidin-2-yl group, stabilized as a hydrochloride salt. The (R)-configuration at the piperidine ring’s stereocenter confers distinct stereochemical properties, influencing its interactions in biological or catalytic systems.

Properties

IUPAC Name

methyl 3-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZABVTYQZJYCG-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride has been explored for its potential therapeutic properties:

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures can selectively bind to dopamine receptors, essential for treating neurological disorders such as schizophrenia and depression. For instance, studies have shown that related piperidine derivatives exhibit selective binding to D3 dopamine receptors, suggesting potential applications in neuropharmacology .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, it showed significant antiproliferative effects against ovarian cancer cells with IC50 values ranging from 31.5 µM to 43.9 µM .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It is utilized in the synthesis of more complex molecules and as a reagent for various organic reactions, including nucleophilic substitutions and esterifications.
  • Chemical Transformations : The compound can undergo oxidation and reduction reactions, facilitating the formation of carboxylic acids or alcohols, respectively. This versatility makes it valuable in synthetic pathways for developing new pharmaceuticals.

Data Tables

Application AreaBiological ActivityIC50 ValuesTarget Receptor/Enzyme
Medicinal ChemistryAntiproliferative (OVCAR-3)31.5 µMMAGL
Antiproliferative (COV318)43.9 µMMAGL
NeuropharmacologyDopamine Receptor ModulationVariesD1/D2/D3

Case Study 1: Anticancer Activity

A study evaluated various benzoylpiperidine derivatives, including this compound, for their antiproliferative effects on ovarian cancer cell lines. Significant inhibition was observed at low micromolar concentrations, highlighting the potential of this compound as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research into related compounds has demonstrated their ability to selectively bind to dopamine receptors. These findings suggest that this compound may offer therapeutic benefits in treating neurological conditions while minimizing adverse effects compared to traditional antipsychotics.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers

  • Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS [726185-54-2]): This positional isomer substitutes the piperidine at the benzoate’s 3-position but with the nitrogen in the 4-position of the piperidine ring.
  • (R)-Methyl 4-(Piperidin-2-yl)Benzoate (Ref: 10-F538175) :
    The benzoate substitution at the 4-position (vs. 3-position) modifies molecular dipole moments and π-π stacking interactions, which are critical in drug design or material science applications .

Enantiomeric and Stereochemical Variants

  • (S)-Methyl 3-(Piperidin-2-yl)Benzoate Hydrochloride (CAS [1391547-09-3]) :
    The (S)-enantiomer (similarity score: 0.85) exhibits mirror-image stereochemistry, leading to divergent chiral recognition in biological systems (e.g., enzyme binding or metabolic pathways) .

Heterocyclic Ring Modifications

  • (S)-Methyl 3-(Pyrrolidin-2-yl)Benzoate Hydrochloride (CAS [1381927-60-1]) :
    Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) increases ring strain, reducing conformational flexibility and lowering similarity (score: 0.82). This impacts solubility and bioavailability .

Substituent Variations

  • Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS [1220021-56-6]) :
    A benzyl ether linkage instead of a direct ester (similarity: 0.89) introduces hydrolytic instability but may enhance lipophilicity .

Data Table: Key Structural Analogs and Properties

Compound Name CAS Number Substituent Position Heterocycle Similarity Score Key Structural Feature
(R)-Methyl 3-(Piperidin-2-yl)benzoate HCl [23655-65-4] 3-Benzoate, 2-piperidine Piperidine Reference Chiral (R)-configuration
(S)-Methyl 3-(Piperidin-2-yl)benzoate HCl [1391547-09-3] 3-Benzoate, 2-piperidine Piperidine 0.85 (S)-enantiomer
Methyl 3-(Piperidin-4-yl)benzoate HCl [726185-54-2] 3-Benzoate, 4-piperidine Piperidine 1.00 Piperidine N-position change
(S)-Methyl 3-(Pyrrolidin-2-yl)benzoate HCl [1381927-60-1] 3-Benzoate, 2-pyrrolidine Pyrrolidine 0.82 5-membered ring
Piperidin-4-ylmethyl benzoate HCl [1220021-56-6] 4-Benzyl ether Piperidine 0.89 Ether linkage

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in the target compound may enhance binding affinity in chiral environments compared to its (S)-counterpart, as seen in receptor-ligand studies of analogous amines .
  • Positional Isomerism : Substitution at the 3-position (vs. 4-) on the benzoate ring could influence electronic distribution, altering solubility and crystallization behavior .

Notes

  • Computational similarity scores (e.g., 1.00 for [726185-54-2]) may reflect substructure matches rather than functional equivalence.
  • Synthesis protocols for analogs (e.g., sulfuric acid reflux ) suggest shared methodologies, but optimization would depend on specific steric and electronic demands of the target compound.

This analysis synthesizes structural and computational data to highlight critical distinctions among analogs, emphasizing the need for targeted experimental studies to validate inferred properties.

Biological Activity

(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H18ClNO2C_{13}H_{18}ClNO_2, and it features a piperidine ring attached to a benzoate moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways crucial for disease progression.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, similar to other piperidine derivatives known for their pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, benzoylpiperidine derivatives have shown significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM, demonstrating their potential as therapeutic agents in oncology .

CompoundCancer TypeIC50 (µM)
Benzoylpiperidine 18Breast (MDA-MB-231)19.9
Benzoylpiperidine 18Ovarian (COV318)75.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that specific substitutions on the piperidine ring can significantly alter the compound's potency and selectivity towards various biological targets.

  • Hydroxyl Substitutions : Hydroxyl groups at specific positions have been associated with increased binding affinity to target receptors.
  • Alkyl Chain Variations : Modifications in the alkyl chain length and branching can influence the lipophilicity and overall bioactivity.

Study on Anticancer Properties

In a recent study published in MDPI, researchers explored a series of piperidine derivatives, including this compound, assessing their effects on cancer cell proliferation. The study highlighted that compounds with optimal hydrophobic characteristics exhibited stronger interactions with cancer cell membranes, leading to enhanced cytotoxicity .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition profile of similar compounds, revealing that certain derivatives could effectively inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition was linked to potential therapeutic applications in pain management and inflammation .

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